

Spectroscopic properties of Terephthalbis(p-phenetidine) (NMR, IR, UV-Vis)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Terephthalbis(p-phenetidine)**

Cat. No.: **B096685**

[Get Quote](#)

Spectroscopic Profile of Terephthalbis(p-phenetidine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of **Terephthalbis(p-phenetidine)**, a Schiff base of interest in various chemical and pharmaceutical research fields. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for its identification, characterization, and application in scientific research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR data for **Terephthalbis(p-phenetidine)** are crucial for confirming its synthesis and for structural elucidation studies.

^1H NMR Spectral Data

The ^1H NMR spectrum of **Terephthalbis(p-phenetidine)** is characterized by signals corresponding to the aromatic protons of the terephthaldehyde and p-phenetidine moieties, the imine proton, and the ethyl group protons of the phenetidine substituent.

Table 1: ^1H NMR Chemical Shifts and Coupling Constants for **Terephthalbis(p-phenetidine)**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.65	s	2H	Imine (CH=N)
7.95	s	4H	Terephthaldehyde aromatic (C ₆ H ₄)
7.25	d, J=8.8 Hz	4H	p-phenetidine aromatic (ortho to NR)
6.95	d, J=8.8 Hz	4H	p-phenetidine aromatic (ortho to OEt)
4.05	q, J=7.0 Hz	4H	Methylene (- OCH ₂ CH ₃)
1.40	t, J=7.0 Hz	6H	Methyl (-OCH ₂ CH ₃)

Note: Data obtained from the Spectral Database for Organic Compounds (SDBS), AIST, Japan (SDBS No. 7668). The exact chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Chemical Shifts for **Terephthalbis(p-phenetidine)**

Chemical Shift (δ) ppm	Assignment
159.5	Imine (CH=N)
157.0	p-phenetidine aromatic (C-OEt)
145.0	p-phenetidine aromatic (C-N)
138.0	Terephthaldehyde aromatic (C-CH=N)
129.5	Terephthaldehyde aromatic (CH)
122.0	p-phenetidine aromatic (CH ortho to NR)
115.0	p-phenetidine aromatic (CH ortho to OEt)
63.5	Methylene (-OCH ₂ CH ₃)
15.0	Methyl (-OCH ₂ CH ₃)

Note: Data obtained from the Spectral Database for Organic Compounds (SDBS), AIST, Japan (SDBS No. 7668). The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **Terephthalbis(p-phenetidine)** shows characteristic absorption bands for the C=N imine bond, aromatic C-H and C=C bonds, and C-O ether linkage.

Table 3: Key IR Absorption Bands for **Terephthalbis(p-phenetidine)**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2980, ~2930	Medium	Aliphatic C-H stretch (CH ₃ , CH ₂)
~1620	Strong	C=N stretch (imine)
~1600, ~1500	Strong	Aromatic C=C stretch
~1240	Strong	Asymmetric C-O-C stretch (aryl ether)
~1040	Medium	Symmetric C-O-C stretch (aryl ether)
~830	Strong	p-disubstituted benzene C-H out-of-plane bend

Note: Data obtained from the Spectral Database for Organic Compounds (SDBS), AIST, Japan (SDBS No. 7668). The exact peak positions and intensities may vary depending on the sampling method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of **Terephthalbis(p-phenetidine)** is expected to show strong absorption bands due to the extended π -conjugation of the Schiff base structure. While a specific spectrum for **Terephthalbis(p-phenetidine)** is not readily available, data from the closely related compound n,n'-terephthalylidene-bis-(4-aminophenol) suggests the expected absorption maxima.

Table 4: Expected UV-Vis Absorption Maxima for **Terephthalbis(p-phenetidine)**

Wavelength (λ_{max}) (nm)	Molar Absorptivity (ϵ)	Electronic Transition
~260	High	$\pi \rightarrow \pi$
~365	High	$n \rightarrow \pi$

Note: These are estimated values based on the UV-Vis spectrum of the analogous compound n,n'-terephthalylidene-bis-(4-aminophenol). The actual absorption maxima may vary depending on the solvent.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of aromatic Schiff bases like **Terephthalbis(p-phenetidine)**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the **Terephthalbis(p-phenetidine)** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR:
 - Acquire the spectrum at room temperature.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR:

- Acquire the spectrum using a proton-decoupled pulse sequence.
- Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans compared to ^1H NMR to compensate for the lower natural abundance of ^{13}C .

IR Spectroscopy

KBr Pellet Method:

- Thoroughly grind 1-2 mg of the **Terephthalbis(p-phenetidine)** sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
- Transfer the finely ground powder into a pellet press.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
- Place the pellet in the sample holder of the FTIR spectrometer.

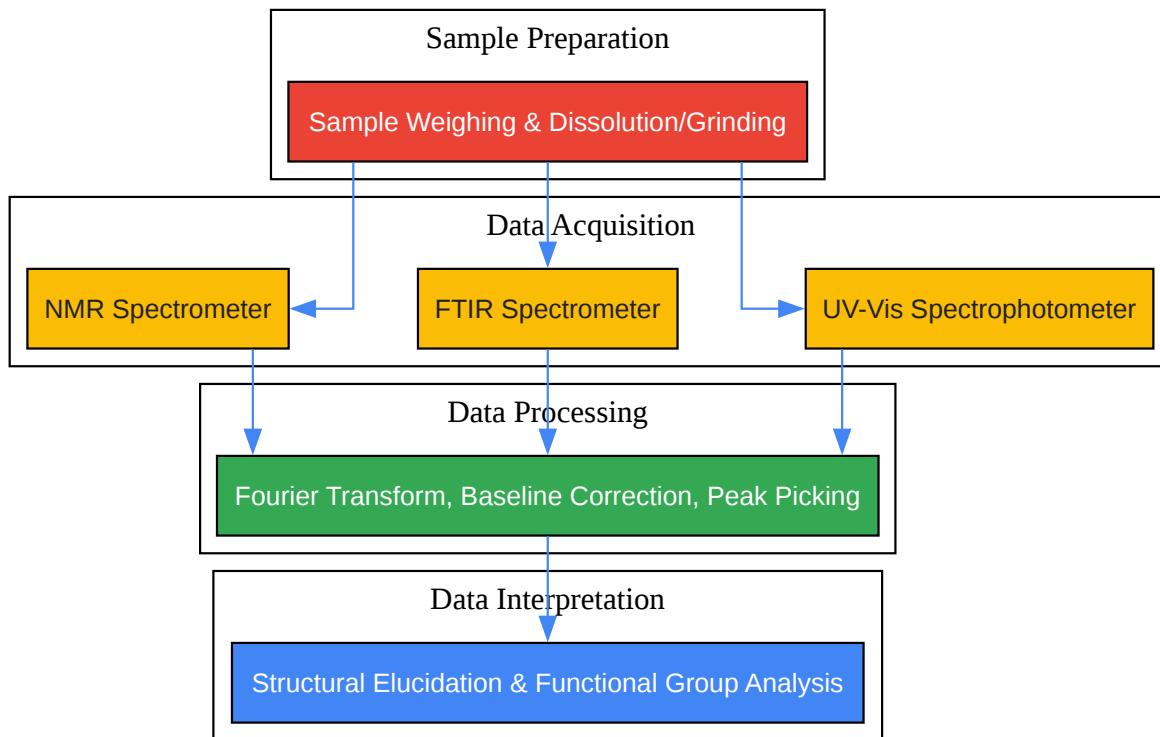
Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Record the spectrum over the range of 4000-400 cm^{-1} .
- Acquire a background spectrum of the empty sample compartment or a pure KBr pellet before scanning the sample.
- Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

UV-Vis Spectroscopy

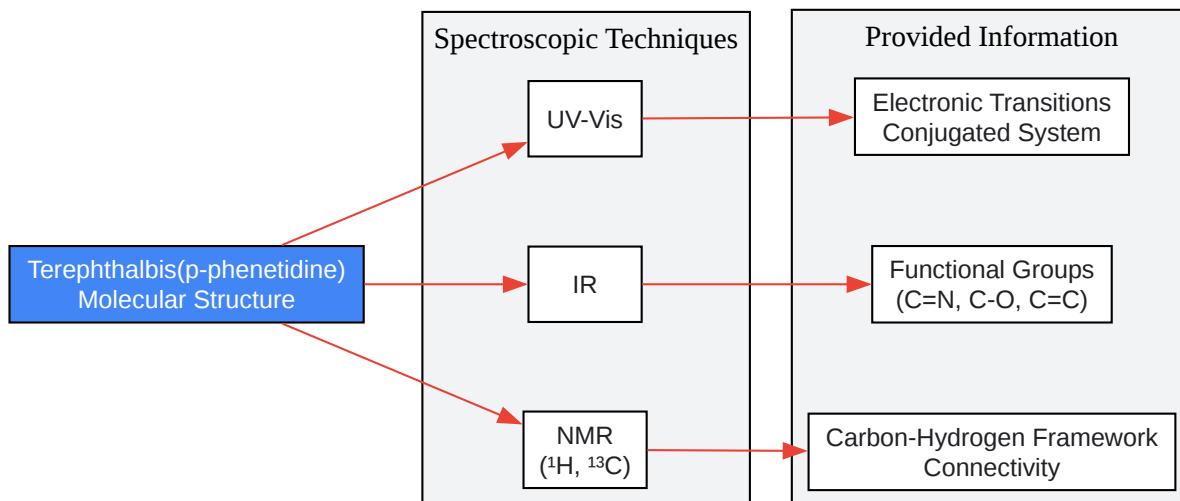
Sample Preparation:

- Prepare a stock solution of **Terephthalbis(p-phenetidine)** of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).


- From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).

Data Acquisition:

- Instrument: A UV-Vis spectrophotometer.
- Use a matched pair of quartz cuvettes (one for the sample and one for the solvent blank).
- Record the spectrum over a wavelength range of approximately 200-800 nm.
- First, record a baseline spectrum with the cuvette containing only the solvent.
- Then, record the spectrum of the sample solution.


Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the relationship between the different techniques and the molecular information they provide.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Relationship between spectroscopic techniques and molecular information.

- To cite this document: BenchChem. [Spectroscopic properties of Terephthalbis(p-phenetidine) (NMR, IR, UV-Vis)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b096685#spectroscopic-properties-of-terephthalbis-p-phenetidine-nmr-ir-uv-vis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com